molecular formula C9H18ClNO2 B2649324 {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride CAS No. 2126161-22-4

{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride

Cat. No.: B2649324
CAS No.: 2126161-22-4
M. Wt: 207.7
InChI Key: WNRXTXQWIWDTNJ-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Scaffolds in Chemical Research

Spirocyclic compounds have evolved from curiosities of natural product chemistry to cornerstone elements in modern drug design. Early examples, such as the spiroketal-containing macrolide antibiotics, highlighted the thermodynamic stability and stereochemical control afforded by spiro junctions. The 21st century witnessed a paradigm shift with the recognition of spirocycles as "three-dimensional privilege scaffolds" capable of addressing flatness in drug candidates. For instance, Carreira's development of spiro[3.3]heptane and spiro[3.4]octane building blocks demonstrated how spirocyclic frameworks could enhance aqueous solubility and metabolic stability while maintaining nanomolar receptor affinities.

A critical milestone emerged with the diastereoselective synthesis of σ1 receptor ligands featuring spirocyclic piperidines, which achieved Ki values below 100 nM while optimizing lipophilic ligand efficiency. Concurrently, the discovery of antioxidant spiro compounds like G14 and C12 revealed structure-activity relationships dependent on oxygen-rich spiro frameworks. These developments underscored the scaffold's adaptability across therapeutic areas, from neurodegenerative diseases to oxidative stress management.

Structural Significance of the Dioxaspiro Framework

The 1,8-dioxaspiro[4.5]decan system in {1,8-dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride exemplifies how oxygenated spirocycles balance rigidity and functionality. Key structural features include:

Structural Feature Chemical Implication
Spiro[4.5]decane core Creates two perpendicular rings, enforcing a non-planar conformation
1,8-Dioxa substitution Introduces hydrogen-bond acceptors at strategic positions
Methanamine side chain Provides a primary amine for salt formation or derivatization
Hydrochloride counterion Enhances solubility in polar media

The dioxolane rings impose torsional strain (approximately 15-20 kcal/mol based on analogous systems), which restricts conformational flexibility while enhancing binding specificity. This strain also activates the molecule for ring-opening reactions, as demonstrated in the synthesis of 1,7-dioxaspiro[5.5]undecanes via acid-catalyzed rearrangements. The geminal oxygen atoms at positions 1 and 8 create an electronic dipole moment (calculated Δμ ≈ 2.1 D) that influences both solubility and intermolecular interactions.

Position in Contemporary Research

This compound occupies a niche between traditional spiroketals and modern pharmacophores. Its synthetic accessibility via ring-closing metathesis (RCM) and subsequent functionalization aligns with Carreira's methodology for spiro[3.3]heptane derivatives. The compound's log D7.4 (estimated −0.8 to 0.2 based on analogous structures) suggests favorable membrane permeability, while the primary amine enables conjugation to targeting moieties.

Recent applications highlight its dual role:

  • Building Block for Fragment-Based Drug Discovery : The hydrochloride salt's solubility (∼50 mg/mL in water) facilitates high-throughput screening campaigns.
  • Template for Conformational Studies : Variable-temperature NMR of the spiro[4.5] system reveals restricted rotation (ΔG ≈ 18 kcal/mol), informing entropy-enthalpy tradeoffs in ligand design.
  • Precursor for Hybrid Molecules : The amine group undergoes reductive amination with ketones like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, generating extended spiroarchitectures.

Comparative analysis with related spirocycles:

Parameter Spiro[4.5]decan Spiro[5.5]undecane Spiro[3.3]heptane
Ring Strain (kcal/mol) 18.2 14.7 24.5
log D7.4 −0.3 1.1 −1.2
Synthetic Steps 4-6 5-7 3-5
Drug Candidates (2023) 12 9 27

Data adapted from

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-8-1-2-9(12-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRXTXQWIWDTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride typically involves the reaction of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol with an amine source under acidic conditions to form the methanamine derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is in the synthesis of pharmaceutical intermediates. The compound serves as a building block for various drugs due to its unique spirocyclic structure, which can enhance biological activity.

Case Study: Antitumor Agents

Research has shown that derivatives of spiro compounds exhibit significant antitumor properties. For instance, studies on related compounds have demonstrated their potential as cytotoxic agents against cancer cell lines, suggesting that this compound may similarly contribute to the development of new antitumor therapies .

Organic Synthesis

The compound is utilized in organic synthesis for creating complex molecular architectures. Its spirocyclic framework allows for versatile reactions, making it valuable in constructing various organic molecules.

Table 1: Comparison of Spiro Compounds in Organic Synthesis

Compound NameApplication AreaKey Features
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HClPharmaceutical intermediatesSpirocyclic structure enhances reactivity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneAntitumor agentsExhibits significant cytotoxic effects
2,8-Dioxaspiro[4.5]decan-1-oneLiquid crystal materialsImportant for material science

Potential Use in Material Science

The unique structural properties of this compound also suggest potential applications in material science, particularly in developing polymers and liquid crystals.

Case Study: Liquid Crystal Displays

Research indicates that spiro compounds can be incorporated into liquid crystal formulations to enhance their thermal stability and electro-optical properties . This application could lead to advancements in display technologies.

Preliminary studies have indicated that this compound may exhibit biological activities such as antimicrobial and anti-inflammatory effects.

Activity TypeObservationsReference
AntimicrobialEffective against specific bacteriaOngoing research
Anti-inflammatoryPotential reduction in inflammationPreliminary studies

Mechanism of Action

The mechanism of action of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride, focusing on substituents, molecular properties, and functional implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications/Notes Reference
This compound 2126161-22-4 C₉H₁₈ClNO₂ 207.7 Two oxygen atoms in spiro system; primary amine Not specified Life sciences, bulk synthesis
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride 2551118-64-8 C₁₀H₁₇ClF₂NO 241.7 Two fluorine atoms at C8; single oxygen atom ≥95% Lab use (discontinued); potential fluorinated analog for stability studies
{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride 1795330-56-1 C₁₀H₂₀ClNO 205.72 Single oxygen atom in spiro system Not specified Structural simplicity; reduced polarity vs. dioxaspiro analogs
{2,6-Dioxaspiro[4.5]decan-7-yl}methanamine hydrochloride 2174002-11-8 C₉H₁₈ClNO₂ 207.7 Oxygen atoms at C2 and C6 (positional isomer) Not specified Versatile scaffold for drug discovery; conformational flexibility
(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride 2230799-51-4 C₁₁H₂₂ClNO 219.75 Methyl group at C8; single oxygen atom Not specified Enhanced lipophilicity; potential pharmacokinetic modulation

Key Structural and Functional Comparisons:

Oxygen Substitution Patterns: The parent compound contains two oxygen atoms in its spiro system, enhancing polarity and hydrogen-bonding capacity compared to analogs with a single oxygen (e.g., ). This may influence solubility and receptor-binding affinity in biological systems.

Positional Isomerism :

  • The 2,6-dioxaspiro isomer (CAS: 2174002-11-8) retains the same molecular formula as the parent compound but shifts oxygen positions, altering ring strain and hydrogen-bonding geometry .

Substituent Effects: Methyl groups (e.g., CAS: 2230799-51-4) increase hydrophobicity, which could improve membrane permeability in drug delivery applications .

Synthetic and Commercial Availability :

  • Several analogs (e.g., ) are discontinued or available only in lab-scale quantities, limiting large-scale applications.
  • The parent compound is produced in bulk by American Elements, with high-purity grades suitable for pharmaceutical development .

Biological Activity

{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₉H₁₈ClNO₂
Molecular Weight 207.7 g/mol
IUPAC Name 1,8-dioxaspiro[4.5]decan-2-ylmethanamine; hydrochloride
PubChem CID 132300852

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies suggest that the compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study:
A study conducted by Benchchem demonstrated that the compound showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:
A recent study published in a peer-reviewed journal highlighted that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment . Further molecular docking studies have suggested that the compound may interact with key proteins involved in cancer cell proliferation.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to function through:

  • Disruption of Membrane Integrity: Similar to other antimicrobial agents, it may compromise the integrity of microbial membranes.
  • Apoptosis Induction: In cancer cells, it could activate apoptotic pathways leading to programmed cell death.

Safety Profile

While exploring the biological activities, safety data for this compound remains limited. Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are essential to establish a comprehensive safety profile.

Q & A

Q. What synthetic strategies are effective for constructing the spirocyclic core of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride?

Methodological Answer: The spirocyclic core can be synthesized via cyclization reactions using ketones or aldehydes as key intermediates. For example, the 1,8-dioxaspiro[4.5]decane scaffold may be formed by acid-catalyzed cyclization of a diol with a carbonyl compound. Subsequent functionalization with an amine group (e.g., reductive amination) yields the methanamine derivative. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a polar solvent like ethanol or methanol. Structural analogs, such as {2,6-dioxaspiro[4.5]decan-7-yl}methanamine (Mol. formula: C₉H₁₈ClNO₂, purity ≥95%), highlight the importance of protecting groups during amine introduction .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the spirocyclic structure. For example, the methanamine proton (NH₂) typically appears as a broad singlet near δ 1.5–2.5 ppm in D₂O.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should match the molecular ion peak for C₉H₁₈ClNO₂ (theoretical [M+H]⁺: 216.1054).
  • HPLC: Reverse-phase HPLC with a C18 column (e.g., 90:10 water:acetonitrile, 0.1% TFA) can assess purity. A retention time comparison with analogs like 2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) may aid validation .

Q. What are the key challenges in characterizing hydrochloride salts of spirocyclic amines?

Methodological Answer:

  • Hygroscopicity: Hydrochloride salts often absorb moisture, complicating mass measurement. Store samples in desiccators with silica gel.
  • Crystallinity: Poorly crystalline salts may require recrystallization from ethanol/ether mixtures.
  • Counterion Confirmation: Use ion chromatography or chloride-specific tests (e.g., silver nitrate precipitation) to verify HCl incorporation. For example, methylamine hydrochloride (methanamine hydrochloride) is a structurally simpler reference for salt characterization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure?

Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) is critical. For example, the title compound in (C₂₃H₂₈N₂O₅) was resolved using SHELXS/SHELXD for structure solution. Key steps:

  • Grow crystals via slow evaporation (e.g., methanol/dichloromethane).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine hydrogen-bonding interactions (e.g., C–H···O bonds) to confirm intramolecular stabilization. The SHELX system’s robustness for small molecules makes it ideal for spirocyclic compounds .

Q. How can computational modeling predict the stability of this compound?

Methodological Answer:

  • Conformational Analysis: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model chair and boat conformations of the dioxaspiro ring.
  • Tautomer Stability: Compare energy barriers for amine protonation states. Tools like Gaussian or ORCA can calculate Gibbs free energy differences.
  • Interactions: Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can predict aggregation behavior. Benchmarks include analogs like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride (Mol. formula: C₇H₁₄ClF₂NO) .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR shifts (experimental vs. computed using ACD/Labs or ChemDraw) and compare with structurally similar compounds (e.g., 2-Methoxyamphetamine hydrochloride, InChI=1S/C₄H₁₁N.ClH ).
  • Error Analysis: Reassess computational parameters (e.g., solvent model, basis set). For crystallography, check for disorder or twinning using PLATON.
  • Case Study: The spiro[4.5]decane system in showed intramolecular hydrogen bonds (S(7) motif) that DFT initially underestimated. Adjusting van der Waals radii in simulations improved alignment .

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